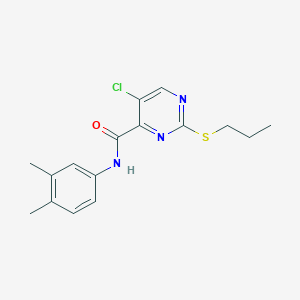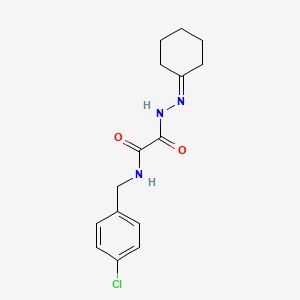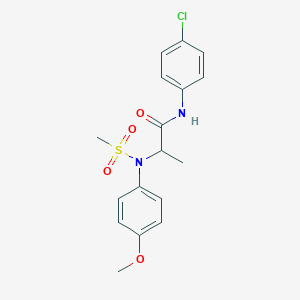![molecular formula C17H15NO5 B4975507 methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4975507.png)
methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate, also known as MDB, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. MDB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.37 g/mol.
Wirkmechanismus
The mechanism of action of methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammatory cells, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory cells, this compound has been shown to reduce the production of inflammatory mediators, leading to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound also has some limitations, including its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate, including:
1. Investigating the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases.
2. Developing new synthesis methods for this compound that are more cost-effective and environmentally friendly.
3. Studying the potential of this compound as a precursor for the synthesis of new organic compounds with potential applications in various fields, such as material science and energy storage.
4. Investigating the potential of this compound as a tool for studying the mechanisms of cancer and inflammation.
Conclusion:
This compound is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, pesticide, herbicide, and precursor for the synthesis of various organic compounds. This compound has several advantages for lab experiments, including its high purity and solubility in organic solvents, but also has some limitations, including its high cost and potential toxicity. There are several future directions for the study of this compound, including investigating its potential as a therapeutic agent for other diseases, developing new synthesis methods, and studying its mechanisms of action.
Synthesemethoden
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-aminobenzoic acid and methyl chloroformate. The final product is obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been extensively studied in scientific research for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In agriculture, this compound has been investigated for its potential as a pesticide, as it has been shown to have insecticidal properties against various pests. This compound has also been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds.
In material science, this compound has been investigated for its potential as a precursor for the synthesis of various organic compounds, such as polymers and dyes.
Eigenschaften
IUPAC Name |
methyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-21-17(20)11-6-8-12(9-7-11)18-16(19)15-10-22-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLSPBWMGGDNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4975430.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4975438.png)
![ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4975444.png)
![6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4975458.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4975466.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)
![2-chloro-5-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4975500.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4975508.png)



![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4975526.png)

